N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide
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Description
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide , also known by its chemical formula C₁₈H₂₀N₂O₂ , is a synthetic compound with interesting pharmacological properties. It falls within the class of arylalkylamines and exhibits both aniline and phenoxy functional groups.
Synthesis Analysis
The synthesis of this compound involves the condensation of 4-aminophenylamine with 4-ethylphenoxyacetyl chloride . The reaction proceeds through an amide formation process, resulting in the desired product. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide consists of the following components:
- Aminophenyl Group : The amino group (NH₂) attached to the phenyl ring.
- Ethylphenoxy Group : The ethyl-substituted phenoxy moiety.
- Propanamide Backbone : The central amide linkage connecting the two aromatic groups.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis, yielding the corresponding carboxylic acid and amine.
- Acylation : The compound can participate in acylation reactions, where the amide nitrogen reacts with acylating agents.
- Reductive Amination : The amino group can be selectively reduced to form secondary amines.
- Substitution Reactions : The phenoxy group may undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around X°C .
- Boiling Point : The boiling point is approximately Y°C .
- Solubility : It exhibits moderate solubility in organic solvents.
- Color : The compound appears as a white crystalline solid .
Safety And Hazards
- Toxicity : While toxicity data are limited, caution should be exercised during handling.
- Irritant : The compound may be irritating to skin and eyes.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Researchers should explore the following avenues:
- Biological Activity : Investigate potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Systematically modify the compound to enhance its properties.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEIZPBCIYZLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide |
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